{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2-methylbenzenecarboxylate
Description
The compound {5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2-methylbenzenecarboxylate features a pyrazole core substituted with:
- A 4-bromophenylsulfonyl group at position 5 (electron-withdrawing, polar).
- A methyl group at position 1 (N-methylation enhances metabolic stability).
- A phenyl group at position 3 (hydrophobic moiety).
- A 2-methylbenzenecarboxylate ester via a methylene bridge at position 4 (modulates solubility and steric effects).
This structure combines sulfonyl, aromatic, and ester functionalities, making it relevant for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[5-(4-bromophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O4S/c1-17-8-6-7-11-21(17)25(29)32-16-22-23(18-9-4-3-5-10-18)27-28(2)24(22)33(30,31)20-14-12-19(26)13-15-20/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRCHKPDXPELJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC2=C(N(N=C2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2-methylbenzenecarboxylate is a member of the pyrazole family, which has garnered interest due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is C₁₈H₁₈BrN₂O₃S, with a molecular weight of approximately 404.32 g/mol. The compound features a pyrazole core substituted with a bromophenyl sulfonyl group and a carboxylate moiety, which are critical for its biological activity.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For example, derivatives of pyrazole have shown effectiveness against various bacterial strains including Salmonella typhi and Bacillus subtilis . The antibacterial mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer's, while urease inhibitors can be beneficial in managing urinary tract infections . The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group enhance enzyme binding affinity and inhibitory potency.
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents . The mechanism is thought to involve apoptosis induction and cell cycle arrest.
Case Studies
- Antibacterial Screening : A study evaluated several pyrazole derivatives for their antibacterial activity against multiple strains. The results indicated that modifications in the phenyl ring significantly affected potency, with certain compounds exhibiting strong inhibitory effects against E. coli and S. aureus .
- Enzyme Inhibition : In vitro assays showed that specific derivatives could inhibit AChE with IC50 values in the low micromolar range, suggesting potential for treating cholinergic dysfunctions .
- Anticancer Activity : A series of pyrazole-based compounds were tested against human cancer cell lines, revealing that some derivatives led to a reduction in cell viability by over 50% at concentrations below 10 µM .
Research Findings
Recent research has focused on optimizing the biological activity of pyrazole derivatives through structural modifications. Key findings include:
- SAR Analysis : Modifications to the bromophenyl group enhanced both antibacterial and anticancer activities.
- Mechanistic Studies : Docking studies revealed favorable interactions between the compound and target enzymes, supporting its role as an effective inhibitor .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar pyrazole frameworks exhibit notable anticancer properties. The incorporation of sulfonyl groups enhances their biological activity. For instance, studies have shown that derivatives of pyrazole compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells . The specific compound may also exhibit similar activities due to its structural components.
Anti-inflammatory Properties
Pyrazole derivatives have been recognized for their anti-inflammatory effects. The sulfonamide moiety is known to inhibit cyclooxygenase enzymes, which play a critical role in inflammation and pain pathways. This suggests that {5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2-methylbenzenecarboxylate could potentially be developed as a therapeutic agent for inflammatory diseases .
Material Science
Polymer Chemistry
The compound's unique structure allows it to serve as a building block in polymer synthesis. Its functional groups can participate in various polymerization reactions, leading to the development of new materials with tailored properties. For example, the incorporation of pyrazole units into polymer chains can enhance thermal stability and mechanical strength .
Agricultural Chemistry
Pesticide Development
Due to its biological activity, this compound could be explored as a lead structure for developing new pesticides or herbicides. Similar compounds have shown efficacy against plant pathogens and pests, suggesting that modifications of this compound could yield effective agrochemicals .
Data Table: Potential Applications of the Compound
Case Studies
-
Anticancer Activity Study
A recent study synthesized various pyrazole derivatives and tested their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that structural modifications significantly influenced the compounds' potency, suggesting that similar modifications on this compound could enhance its anticancer activity . -
Polymer Development Research
Research focused on the incorporation of pyrazole-based compounds into polyurethanes demonstrated improved mechanical properties and thermal stability compared to traditional materials. This highlights the potential for using this compound as a functional monomer in advanced material applications .
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following compounds share structural similarities but differ in substituents, oxidation states, or functional groups, leading to distinct physicochemical and biological properties:
Table 1: Structural Analogues and Key Differences
Functional Group Analysis
Sulfonyl vs. Sulfanyl/Phenoxy Groups
- Sulfonyl (Target Compound) : Increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. Likely improves binding to polar biological targets .
Ester Substituents
- 2-Methylbenzenecarboxylate (Target) : Steric hindrance from the methyl group may reduce enzymatic hydrolysis, enhancing stability.
- 2,6-Difluorobenzoate () : Fluorine atoms enhance lipophilicity and metabolic resistance, favoring blood-brain barrier penetration .
Aromatic and Heterocyclic Modifications
- Bromophenyl vs.
- Hydroxyimino Group (): Introduces hydrogen-bonding and tautomeric possibilities, which could influence tautomerism-dependent biological activity .
Table 2: Property Comparison
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclization of pyrazole precursors followed by sulfonylation and esterification. For example:
- Step 1 : Cyclize 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole derivatives with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .
- Step 2 : Esterify the pyrazole intermediate with 2-methylbenzoyl chloride using a coupling agent like DCC (dicyclohexylcarbodiimide) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- X-ray Crystallography : Single-crystal diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves the 3D structure, including bond angles and sulfonyl group orientation .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., phenyl vs. methyl groups) using coupling constants and DEPT-135 .
- FT-IR : Identify sulfonyl (S=O, ~1350 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) functional groups .
Q. What safety protocols are recommended for handling this compound?
- Safety Data : Based on structurally similar sulfonamides:
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential respiratory irritation .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or binding affinities of this compound?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity analysis .
- Molecular Docking : Dock the compound into target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Focus on sulfonyl and ester interactions with active-site residues .
Q. How to resolve contradictions between crystallographic data and spectroscopic results?
- Case Example : If NMR suggests a planar pyrazole ring but XRD shows puckering:
- Re-examine XRD Data : Check for twinning or disorder using SHELXL’s TWIN/BASF commands .
- Validate with IR/Raman : Compare experimental vibrational spectra with DFT-simulated spectra to confirm conformation .
Q. What strategies improve the compound’s solubility for pharmacological assays?
- Approaches :
- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .
- Derivatization : Introduce polar groups (e.g., hydroxyl) at the 2-methylbenzoate moiety via hydrolysis-re-esterification .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Experimental Design :
- Analog Synthesis : Modify the 4-bromophenyl or 2-methylbenzoate groups. Example: Replace bromine with chlorine or methoxy .
- Bioassays : Test analogs for COX-2 inhibition (via ELISA) or antimicrobial activity (MIC assays) .
Q. What are the thermal stability profiles, and how do they inform formulation?
- TGA/DSC Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
